Z-Val-Ala-OH
Description
IUPAC Nomenclature and Molecular Formula Analysis
Z-Val-Ala-OH, commonly known as Carbobenzoxy-L-valyl-L-alanine or N-(Benzyloxycarbonyl)-L-valyl-L-alanine, is a protected dipeptide with the IUPAC name (2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid. This compound has been assigned the Chemical Abstracts Service (CAS) number 24787-89-1.
The molecular formula of this compound is C16H22N2O5 with a molecular weight of 322.36 g/mol. The structural representation can be described by the SMILES notation: OC(C@HNC(C@HNC(OCC1=CC=CC=C1)=O)=O)=O, which indicates the precise stereochemistry and connectivity of the molecule.
This compound consists of two amino acid residues—L-valine and L-alanine—linked by a peptide bond, with a benzyloxycarbonyl (Z) protecting group at the N-terminus of the valine residue. The Z group, consisting of a benzyl moiety connected to the amino group via a carbamate linkage, serves as a protective agent in peptide synthesis to prevent unwanted reactions at the amino terminus.
Table 1: Chemical Identity Parameters of this compound
| Property | Value |
|---|---|
| CAS Number | 24787-89-1 |
| IUPAC Name | (2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid |
| Common Names | Carbobenzoxy-L-valyl-L-alanine, N-(Benzyloxycarbonyl)-L-valyl-L-alanine |
| Molecular Formula | C16H22N2O5 |
| Molecular Weight | 322.36 g/mol |
| Physical Appearance | White solid |
This compound serves as a valuable building block in peptide synthesis research. The compound plays significant roles in pharmaceutical development by contributing to the creation of compounds targeting specific biological pathways. In biotechnological applications, it is utilized to enhance the stability and efficacy of therapeutic proteins. Additionally, it finds application in neuroscience research for studying neuropeptides, contributing to a better understanding of neurological disorders and potential treatments.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQLNJPBTLIYNW-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24787-89-1 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24787-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Condensation Reaction Optimization
The most widely documented method for synthesizing Z-Val-Ala-OH involves a two-step solution-phase approach, as detailed in the patent CN103073618A. The first step entails the condensation of benzyloxycarbonyl-valine (Z-Val-OH) with alanine methyl ester hydrochloride. This reaction employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane under ice-bath conditions (0–5°C). Organic bases such as lithium diisopropylamide or sodium ethylate are added to neutralize the hydrochloride salt of alanine methyl ester, facilitating nucleophilic attack on the activated carboxyl group of Z-Val-OH.
The molar ratio of reactants is critical: Z-Val-OH is used in 0.8–1.2 equivalents relative to alanine methyl ester hydrochloride, while DCC is added in 1.0–1.2 equivalents to ensure complete activation. After overnight reaction, the byproduct dicyclohexylurea (DCU) is removed via filtration, and the solvent is evaporated under reduced pressure. The resulting crude product, Z-Val-Ala methyl ester, is purified by recrystallization from ethyl acetate, yielding a white solid with 85–89% efficiency.
Table 1. Key Parameters for Condensation Reaction
| Parameter | Value/Range |
|---|---|
| Coupling Agent | DCC (1.0–1.2 eq) |
| Base | Lithium diisopropylamide |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 12–16 hours |
| Yield | 85–89% |
Saponification Process and Yield Enhancement
The second step involves saponification of the methyl ester intermediate to yield this compound. The methyl ester is dissolved in methanol or ethanol, and aqueous sodium hydroxide (1.0–1.2 equivalents) is added at room temperature. After stirring for 4–6 hours, the mixture is acidified to pH 2–3 using dilute hydrochloric acid, precipitating the dipeptide. The product is extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. Final purification by recrystallization or column chromatography achieves a purity of ≥99.3%, as confirmed by HPLC.
Solid-Phase Synthesis Utilizing Fluorenylmethyloxycarbonyl Protecting Groups
Automated Assembly and Deprotection Strategies
Recent advancements in solid-phase peptide synthesis (SPPS) have enabled the incorporation of this compound into oligonucleotide-small molecule conjugates. As reported in PMC11289880, fluorenylmethyloxycarbonyl (Fmoc)-protected valine is coupled to alanine bearing a nitrobenzyl (NB) protecting group on a solid support. The NB group enhances stability during oligonucleotide synthesis, resisting degradation under ammonia deprotection conditions (55°C for 5–10 hours).
After chain assembly, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), and the hydroxyl terminus is protected with a 4,4′-dimethoxytrityl (DMT) group. Subsequent conjugation to 10-hydroxydecanoic acid via an NHS ester yields a phosphoramidite derivative suitable for automated DNA synthesizers. This method achieves 85–86% retention of dipeptide integrity post-deprotection, making it ideal for synthesizing bioactive conjugates.
Table 2. Solid-Phase Synthesis Parameters
| Parameter | Value/Range |
|---|---|
| Protecting Groups | Fmoc, NB, DMT |
| Deprotection Agent | Piperidine (20% in DMF) |
| Coupling Reagent | HBTU/HOBt |
| Solvent | DMF |
| Yield (Post-Deprotection) | 85–86% |
Stability and Efficiency Considerations
The nitrobenzyl group’s stability under alkaline conditions is a key advantage, preventing premature cleavage during oligonucleotide synthesis. However, this method requires specialized equipment and is less scalable than solution-phase approaches, limiting its application to laboratory-scale production.
Comparative Analysis of Synthesis Methodologies
Table 3. Method Comparison: Solution-Phase vs. Solid-Phase
The solution-phase method excels in scalability and cost-effectiveness, making it the preferred choice for industrial applications. In contrast, solid-phase synthesis offers precision for specialized conjugates but suffers from lower yields and higher operational complexity.
Industrial-Scale Production and Process Optimization
The patent CN103073618A emphasizes industrial suitability, advocating for dichloromethane as a solvent due to its low cost and high volatility, which simplifies solvent recovery. Process optimization studies recommend maintaining stoichiometric excess of DCC (1.2 equivalents) and lithium diisopropylamide (1.1 equivalents) to maximize yield. Furthermore, recrystallization from ethyl acetate minimizes impurities, ensuring compliance with pharmaceutical-grade standards.
Chemical Reactions Analysis
Reaction Conditions and Anhydride Formation
Stability of Mixed Anhydrides
| Alkyl Group | Stability Order | Half-life at 23°C |
|---|---|---|
| Menthyl | Highest | >20 hours |
| Methyl/Ethyl/Isobutyl | Moderate | ~20 hours |
| Methylsulfonylethyl | Lowest | <20 hours |
Reactions involving Z-Val-Ala-OH are influenced by the electronic properties of substituents and solvent effects. For example, protonated systems exhibit faster hydroxyl radical substitution rates compared to neutral systems due to hydrogen bonding stabilization .
Peptide Chain Extension and Oxazolone Intermediates
While this compound itself is a dipeptide, its reactivity in peptide synthesis can be contextualized by studies on oxazolone intermediates. Oxazolones, formed via dehydration of amino acids, play a critical role in peptide elongation:
-
Dipeptide Formation : Oxazolones react with water to form dipeptides (e.g., H-Gly-Gly-OH) in aqueous microdroplets, with near-quantitative conversion rates .
-
Chiral Selectivity : Oxazolones exhibit strong chiral preference during tripeptide formation, favoring amino acids of the same chirality (e.g., L-Ala with L-oxazolones) .
This mechanism suggests that this compound could serve as a precursor or building block in peptide chain extension, though direct evidence for its involvement in oxazolone-mediated reactions is not explicitly detailed in the reviewed literature.
Research Findings and Implications
-
Hydroxyl Radical Reactivity : While not directly studied for this compound, analogous cysteine disulfides exhibit two-step reaction mechanisms with hydroxyl radicals, forming sulfenic acid and thiyl radicals . This highlights the broader reactivity of sulfur-containing peptides, though this compound lacks sulfur.
-
Solvent and Base Effects : The choice of solvent (e.g., dichloromethane) and base (e.g., NMM vs. Et₃N) critically influences reaction rates and product outcomes .
-
Chiral Selectivity : The preservation of chirality during oxazolone-mediated reactions implies that this compound’s stereochemistry could influence its reactivity in similar systems.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₂₆N₂O₅
- Structure : Z-Val-Ala-OH is characterized by a branched aliphatic chain derived from valine, contributing to its hydrophobic properties. The benzyloxycarbonyl (Z) protecting group enhances its stability during synthesis.
Peptide Synthesis
This compound is primarily used as a building block in the synthesis of peptides. Its protected dipeptide structure allows for selective incorporation into larger peptide chains, facilitating the formation of complex molecules essential for biological functions.
- Key Features :
- Serves as an intermediate in the synthesis of bioactive peptides.
- Enhances the stability and bioavailability of synthesized peptides.
Drug Development
In pharmaceutical research, this compound is utilized for developing peptide-based drugs. Its unique properties enable the design of therapeutics targeting specific biological pathways.
- Applications :
- Investigated for potential use in treating pain and neurological disorders.
- Functions as a model compound to study peptide drug stability and efficacy.
Biotechnology
This compound is employed in biotechnological applications to improve the stability and efficacy of therapeutic proteins. It aids in the production of synthetic peptides used in diagnostic assays and therapeutic agents.
- Notable Uses :
- Enhances performance in clinical settings.
- Contributes to the development of diagnostic tools.
Research in Neuroscience
This compound is valuable for studying neuropeptides, which are critical for understanding neurological disorders. Research has shown its derivatives exhibit significant pharmacological properties, such as analgesic and anticonvulsant activities.
Cosmetic Formulations
The compound's properties make it suitable for cosmetic applications, particularly in formulations aimed at improving skin hydration and texture.
Case Studies and Research Findings
Recent studies highlight this compound's implications across various biological contexts:
- Anticonvulsant Activity : Research demonstrated that derivatives of this compound showed potential anticonvulsant activity through mechanisms involving k-opioid receptor binding. Modifications to peptide structures containing this compound enhanced their biological activity against seizures.
- Peptide Therapeutics : Ongoing investigations focus on developing novel peptide therapeutics using this compound as a precursor. Its role as an intermediate facilitates the creation of complex molecules with enhanced biological activity .
- Biochemical Characterization : Studies have characterized the efficient cleavage of linkers involving this compound, confirming its suitability for drug release applications through lysosomal degradation mechanisms .
Mechanism of Action
The mechanism of action of Z-Val-ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can then undergo various biochemical reactions, resulting in the modulation of biological pathways .
Comparison with Similar Compounds
Z-Val-OH
Z-Ala-Ala-OH
- Molecular Formula : C₁₄H₁₈N₂O₅
- Molecular Weight : 294.30 g/mol
- Key Differences : Dipeptide with two alanine residues (Ala-Ala sequence) and a Z-protected N-terminus. Smaller than Z-Val-Ala-OH due to the absence of valine’s branched side chain.
- Research Findings : High purity (99.83% by HPLC) makes it suitable for precision studies .
Z-Ala-Val-OH
Z-D-Val-OH
Alloc-Val-Ala-OH
- Molecular Formula : C₁₂H₂₀N₂O₅
- Molecular Weight : 272.3 g/mol
- Key Differences : Uses an allyloxycarbonyl (Alloc) protecting group instead of Z. The Alloc group is selectively removable under mild conditions (e.g., with palladium catalysts), enabling orthogonal protection strategies in peptide synthesis.
- Applications : Critical in antibody-drug conjugates (ADCs) as a cleavable linker .
H-Val-Ala-OH
Ac-Val-Ala
- Molecular Formula : C₁₀H₁₈N₂O₄
- Key Differences : Acetyl (Ac) group instead of Z at the N-terminus. The acetyl group is smaller and less hydrophobic than Z.
- Applications : Reported as an aldehyde-containing inhibitor in biochemical assays .
Data Table: Structural and Functional Comparison
Key Research Findings
This compound in Drug Synthesis : Used as an intermediate in synthesizing SDZ-224015, a caspase inhibitor. Modifications to its synthesis protocol (e.g., solvent optimization) were necessary due to solubility challenges .
Alloc-Val-Ala-OH in ADCs : Demonstrated utility as a cleavable linker in antibody-drug conjugates, enabling targeted drug delivery .
Stereochemical Impact : Z-D-Val-OH’s D-configuration enhances proteolytic stability, a critical factor in therapeutic peptide design .
Sequence Specificity : Z-Ala-Val-OH (reverse sequence of this compound) showed altered binding in enzyme assays, highlighting the importance of residue order .
Biological Activity
Z-Val-Ala-OH (Z-Valine-Alanine-OH) is a dipeptide derivative that has garnered attention in biochemical research due to its potential therapeutic applications, particularly in cancer treatment and drug delivery systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future research.
This compound functions primarily as a cleavable linker in drug conjugates, enhancing the delivery and efficacy of therapeutic agents. The peptide bond between valine and alanine allows for selective cleavage by specific enzymes, leading to the targeted release of active drugs within cancer cells. This mechanism has been demonstrated to improve cellular uptake and cytotoxicity against various cancer cell lines.
Enzymatic Cleavage
The cleavage efficiency of this compound has been compared with other linkers such as Val-Cit and Val-Gly. Studies indicate that this compound exhibits favorable degradation properties under lysosomal conditions, facilitating the release of cytotoxic agents like doxorubicin or paclitaxel in a controlled manner .
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from recent research:
Case Studies
Several case studies have highlighted the clinical relevance of this compound in drug delivery systems:
- Antitumor Activity : A study investigated the use of this compound as a linker in GnRH-III-Dau conjugates, demonstrating significant antitumor activity against ovarian cancer cells (A2780) with an IC50 value of 2.85 µM. The study concluded that the incorporation of this compound improved drug delivery efficiency and reduced systemic toxicity .
- Combination Therapies : Research indicated that combining this compound with other therapeutic agents could enhance overall efficacy. For instance, conjugates incorporating this peptide demonstrated synergistic effects when used alongside traditional chemotherapeutics, suggesting potential for combination therapies in clinical settings .
- Targeted Drug Delivery : A recent investigation into self-immolative drug delivery systems revealed that this compound facilitated rapid release of active drugs upon enzymatic cleavage, leading to increased cytotoxicity in targeted cancer therapies .
Research Findings
Recent findings emphasize the need for further exploration into the pharmacokinetics and biodistribution of this compound-based conjugates. Key aspects include:
- Bioavailability : Studies report a bioavailability score of 0.56 for this compound, indicating moderate absorption characteristics .
- Solubility : The compound exhibits solubility levels around 2.4 mg/ml, which is conducive for formulation into injectable therapies .
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile, with no significant adverse effects observed in animal models during initial trials .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Z-Val-ala-OH, and how do reaction conditions influence yield?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, with Boc (tert-butoxycarbonyl) protection for the amino group . Yield optimization requires precise control of coupling agents (e.g., HBTU/HOBt) and deprotection steps (e.g., TFA treatment). Reaction temperature (0–25°C) and solvent polarity (DMF or DCM) significantly affect intermediate stability and final product purity .
- Key Parameters : Monitor via LC-MS for real-time reaction progress and FT-IR for functional group verification .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- Methodology : Use tandem techniques:
- NMR (¹H/¹³C) for backbone conformation and stereochemical integrity .
- HPLC with UV/Vis detection (λ = 214 nm) for purity assessment, paired with C18 reverse-phase columns and gradient elution (0.1% TFA in H₂O/acetonitrile) .
- Mass Spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9) at 25°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (typically >150°C for protected dipeptides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Approach : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental variables:
- Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate confounding factors .
- Statistical Analysis : Use multivariate regression to identify outliers or batch effects .
- Meta-Analysis : Aggregate data from peer-reviewed studies with comparable methodologies (e.g., IC₅₀ values in enzyme inhibition assays) .
Q. What strategies optimize this compound’s solubility for in vitro biological assays without compromising stability?
- Methodology :
- Co-Solvent Systems : Test DMSO-water mixtures (≤10% DMSO) to enhance solubility while minimizing denaturation .
- Lyophilization : Pre-formulate the compound with cryoprotectants (e.g., trehalose) for reconstitution in assay buffers .
- Dynamic Light Scattering (DLS) : Measure particle size distribution to detect aggregation .
Q. How do crystallographic and computational models explain this compound’s conformational flexibility in enzyme binding?
- Methodology :
- X-ray Crystallography : Resolve 3D structures of this compound bound to target proteases (e.g., HIV-1 protease) .
- Molecular Dynamics (MD) Simulations : Analyze backbone dihedral angles (Φ/Ψ) to predict energetically favorable conformations .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to side-chain modifications .
Q. What are the ethical considerations when designing animal studies involving this compound derivatives?
- Guidelines :
- 3Rs Principle : Ensure Replacement, Reduction, and Refinement in animal models .
- Dose Escalation : Start with sub-therapeutic doses to assess acute toxicity (LD₅₀) before longitudinal studies .
- Institutional Approval : Submit protocols to ethics committees (e.g., IACUC) with justification for species selection .
Data Management & Reporting Standards
Q. How should researchers document contradictory spectral data (e.g., NMR shifts) for this compound in supplementary materials?
- Best Practices :
- Raw Data Archiving : Upload unprocessed NMR FIDs and HPLC chromatograms to repositories like Zenodo .
- Annotation : Highlight discrepancies in peak integration or splitting patterns with proposed explanations (e.g., solvent polarity, tautomerism) .
- Reproducibility : Provide step-by-step protocols for independent verification .
Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?
- Framework : Use the PICO model :
- Population : Target enzyme/receptor (e.g., angiotensin-converting enzyme).
- Intervention : Structural modifications (e.g., N-methylation, halogen substitution).
- Comparison : Wild-type vs. modified analogs.
- Outcome : Binding affinity (Kd), catalytic inhibition (Ki) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
